molecular formula C22H17NO5S B409037 N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B409037
M. Wt: 407.4g/mol
InChI Key: AMCIQYRFIPRTKL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the reaction of 9,10-anthraquinone with an appropriate sulfonamide derivative under controlled conditions. The ethoxyphenyl group can be introduced through a subsequent substitution reaction, often using ethyl iodide and a suitable base such as potassium carbonate in a solvent like 2-butanone .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidative deprotection, and various bases and solvents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative deprotection can yield dearylated products, while substitution reactions can introduce new functional groups to the ethoxyphenyl moiety .

Scientific Research Applications

N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core can intercalate with DNA, affecting its replication and transcription processes. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17NO5S

Molecular Weight

407.4g/mol

IUPAC Name

N-(4-ethoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C22H17NO5S/c1-2-28-15-12-10-14(11-13-15)23-29(26,27)19-9-5-8-18-20(19)22(25)17-7-4-3-6-16(17)21(18)24/h3-13,23H,2H2,1H3

InChI Key

AMCIQYRFIPRTKL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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